Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Description

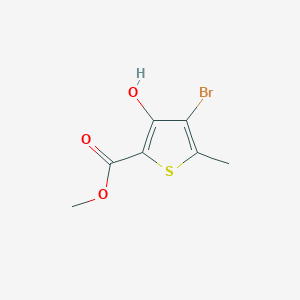

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS: 113589-26-7) is a substituted thiophene derivative with the molecular formula C₇H₇BrO₃S and a molecular weight of 251.10 g/mol . Its structure features a bromo (-Br) group at position 4, a hydroxyl (-OH) group at position 3, and a methyl (-CH₃) group at position 5 on the thiophene ring, with a methyl ester at position 2. This compound is utilized in organic synthesis and pharmaceutical research due to its reactive functional groups, which enable further derivatization .

Properties

IUPAC Name |

methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHECESYNGLJWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C(=O)OC)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715988 | |

| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113589-26-7 | |

| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Functionalization

- The synthesis often begins with 3-methylthiophene-2-carbaldehyde or related thiophene derivatives as precursors.

- Acetalation of the aldehyde group in an alcohol solvent protects the aldehyde functionality and facilitates further transformations.

- Iodination or bromination is conducted under controlled low temperatures (around 0–3 °C) using halogen sources such as bromine to achieve selective halogenation at the 4-position of the thiophene ring.

Oxidation and Esterification

Hydroxylation at the 3-Position

- The hydroxy group at the 3-position can be introduced through nucleophilic substitution or by employing hydroxy-functionalized intermediates.

- Alternatively, 3-hydroxythiophenes can be synthesized via palladium- or copper-catalyzed intramolecular C–H activation and subsequent functionalization, yielding high regioselectivity and good yields.

Detailed Example Synthesis (Adapted from Patent and Literature Data)

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Acetalation of 3-methylthiophene-2-carbaldehyde | Alcohol solvent, acid catalyst | Protected aldehyde intermediate | Protects aldehyde for further halogenation |

| 2 | Bromination at 4-position | Bromine, dichloromethane/n-heptane, 0–3 °C | 4-bromo derivative | Regioselective halogenation |

| 3 | Oxidation to carboxylic acid | LiOH in 1,4-dioxane/water, room temp, 20 hr | 4-bromo-3-methylthiophene-2-carboxylic acid | Hydrolysis and oxidation step |

| 4 | Esterification to methyl ester | Acid catalyst or methylating agent | Methyl 4-bromo-3-methylthiophene-2-carboxylate | Conversion to ester form |

| 5 | Hydroxylation at 3-position | Palladium/copper catalysis or nucleophilic substitution | This compound | Final desired compound |

Yields reported for intermediate steps range from 40% to 98% purity after recrystallization and purification.

Reaction Conditions and Optimization

- Temperature Control: Bromination and oxidation steps are conducted at low temperatures (0–3 °C) to ensure regioselectivity and minimize side reactions.

- Solvent Selection: Dichloromethane, n-heptane, and 1,4-dioxane/water mixtures are commonly used for bromination and oxidation, balancing solubility and reaction kinetics.

- Catalysts: Copper catalysts are employed in Ullmann-type coupling reactions for ether formation or hydroxylation steps, enhancing regioselectivity and yield.

- Purification: Crude products are purified by recrystallization from acetonitrile/water mixtures or fractional distillation to achieve high purity.

Research Findings and Comparative Analysis

- The regioselective bromination of methyl-substituted thiophenes is well-documented to proceed efficiently under controlled halogenation conditions, with minimal formation of polybrominated byproducts.

- Hydroxylation at the 3-position via transition metal-catalyzed C–H activation represents a modern, high-yield approach that avoids multi-step functional group interconversions.

- Esterification methods for thiophene carboxylic acids are standard and yield stable methyl esters suitable for further synthetic applications.

- The overall synthetic route balances efficiency, regioselectivity, and environmental considerations by minimizing waste and using recoverable solvents.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Acetalation of aldehyde | Protection of aldehyde in alcohol solvent | Facilitates selective halogenation | Requires deprotection step |

| Regioselective bromination | Bromine addition at 4-position, low temp | High regioselectivity, good yield | Requires careful temperature control |

| Oxidation to acid | LiOH in dioxane/water, room temp | Mild conditions, high conversion | Long reaction time (~20 hr) |

| Esterification | Acid-catalyzed methylation | Stable ester formation | Potential side reactions if conditions harsh |

| Hydroxylation | Pd/Cu-catalyzed C–H activation or substitution | High regioselectivity, efficient | Requires transition metal catalysts |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 4-amino-3-hydroxy-5-methylthiophene-2-carboxylate.

Oxidation: Formation of 4-bromo-3-oxo-5-methylthiophene-2-carboxylate.

Reduction: Formation of 4-bromo-3-hydroxy-5-methylthiophene-2-methanol.

Scientific Research Applications

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate has been investigated for various biological activities:

-

Antimicrobial Properties: Studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MSSA) 0.125 µg/mL Escherichia coli 0.5 µg/mL Methicillin-resistant Staphylococcus aureus (MRSA) 0.255 µg/mL

This suggests potential for developing new antimicrobial agents, especially against drug-resistant strains.

- Anticancer Activity: In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways. It interacts with enzymes and receptors involved in cell signaling, influencing processes critical for cell growth and survival.

Industrial Applications

In addition to its biological applications, this compound is utilized in:

- Organic Semiconductor Production: Its unique properties make it suitable for developing materials used in electronic devices.

- Synthesis of Complex Thiophene Derivatives: It serves as a building block in the synthesis of more complex compounds for research and industrial applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant antibacterial activity against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Effects

Another study focused on cancer cell lines where the compound was found to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins. This pathway indicates potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate and Analogs

Key Observations :

- Bromine vs.

- Hydroxyl Group : The hydroxyl group at C3 facilitates hydrogen bonding, which may enhance crystal packing stability and solubility in polar solvents .

- Methylsulfanyl vs. Methyl : The methylsulfanyl group in the chloro analog increases lipophilicity (LogP = 3.5 vs. 2.31), suggesting divergent pharmacokinetic profiles .

Crystallographic and Computational Insights

- Crystal Packing: The hydroxyl group in the target compound likely participates in intermolecular hydrogen bonds, analogous to the H-bond network observed in Ethyl 3-bromo-4-cyano-... (2.55 Å H-bond length) .

- Software Tools : Structures of analogs have been resolved using SHELX and ORTEP-III, indicating the applicability of these programs for small-molecule crystallography .

Biological Activity

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a sulfur-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula: C10H9BrO3S

- Molar Mass: Approximately 265.12 g/mol

- Structural Features: The compound features a thiophene ring with a bromine atom at position 4 and a hydroxyl group at position 3, along with a carboxylate group. These structural characteristics contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.125 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.255 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant strains .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

- Mechanism of Action: The compound interacts with specific enzymes and receptors involved in cell signaling pathways, leading to altered phosphorylation states of proteins critical for cell growth and survival .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in cellular models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction: The compound acts as an inhibitor or activator of various enzymes, influencing biochemical pathways related to metabolism and signaling.

- Cell Signaling Modulation: It affects key signaling proteins, impacting processes such as cell proliferation and apoptosis through modulation of phosphorylation states.

- Biochemical Pathways: The compound participates in alkylation reactions that modify target biomolecules, potentially enhancing or inhibiting their functions .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant antibacterial activity, particularly against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections .

Study on Anticancer Effects

In another study focusing on cancer cell lines, the compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a pathway for potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate, and how can purity be ensured?

- Methodological Answer : Bromination of methyl-substituted thiophene precursors is a common approach. For example, Sandmeyer reactions (using NaNO₂/HBr/CuBr) can introduce bromine at specific positions, as demonstrated in analogous brominated thiophene syntheses . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Recrystallization from ethanol or dichloromethane can improve purity, with monitoring by TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane). Yield optimization requires controlling reaction temperature (0–5°C for bromination) and stoichiometry (1.1–1.3 eq Br₂ or equivalents) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns. For instance, the bromine atom deshields adjacent protons, causing downfield shifts (δ ~7.2–7.8 ppm for aromatic protons). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- IR : Hydroxyl (O–H stretch ~3200–3400 cm⁻¹) and ester C=O (~1720 cm⁻¹) peaks validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~265–270 m/z for C₈H₇BrO₃S) .

- Elemental Analysis : Microanalysis (C, H, Br, S) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can the crystal structure and intermolecular interactions of this compound be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals can be grown via slow evaporation of a saturated DCM/hexane solution. Use SHELXL for refinement (applying anisotropic displacement parameters) and ORTEP-3 for visualization . Hydrogen bonding (e.g., O–H···O=C interactions between hydroxyl and ester groups) can be analyzed using graph-set notation (e.g., motifs), as described in Etter’s formalism for hydrogen-bonded networks .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing bromine and ester groups lower LUMO energy, enhancing electrophilic reactivity .

- Reactivity Studies : Fukui indices (calculated via Gaussian 09) identify nucleophilic/electrophilic sites. The 4-bromo position is susceptible to Suzuki coupling, while the hydroxyl group may participate in SNAr reactions .

Q. How does ring puckering in the thiophene moiety influence conformational stability?

- Methodological Answer : Puckering parameters (amplitude , phase angle ) derived from Cremer-Pople coordinates quantify non-planarity . For thiophenes, puckering amplitudes >0.2 Å indicate significant distortion. Compare experimental SCXRD data (torsion angles) with DFT-optimized structures to assess steric effects from methyl and bromine substituents .

Data Contradictions and Resolution

- Discrepancy in Bromination Position : Some literature reports bromination at the 4-position, while others favor the 5-position in similar thiophenes. Verify regioselectivity via NOESY NMR (proximity of Br to methyl/hydroxyl groups) or X-ray crystallography .

- Hydrogen Bonding vs. Solubility : Conflicting solubility data in polar solvents (e.g., DMSO vs. methanol) may arise from competing O–H···O hydrogen bonding and steric hindrance. Use Hansen solubility parameters (HSPiP software) to model solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.